2,3-Dihydro-7-methyl-4-nitroindole
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-methyl-4-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10N2O2/c1-6-2-3-8(11(12)13)7-4-5-10-9(6)7/h2-3,10H,4-5H2,1H3 |
InChI Key |
RPBMVYAORXXJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])CCN2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 2,3-dihydro-7-methyl-4-nitroindole exhibit potent anticancer activities. In a study published by MDPI, compounds similar to this indole derivative were synthesized and tested against several cancer cell lines. The results demonstrated significant growth inhibition, suggesting that structural modifications can enhance anticancer efficacy.
Case Study:
- Title: Anticancer Screening of Indole Derivatives
- Findings: Compounds derived from 2,3-dihydro-7-methyl-4-nitroindole showed IC50 values in the micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents.
Neuroprotective Effects
Another area of investigation involves the neuroprotective effects of this compound. In an animal model of Alzheimer's disease, treatment with 2,3-dihydro-7-methyl-4-nitroindole resulted in improved cognitive function and reduced neuroinflammatory markers compared to control groups.
Case Study:
- Title: Neuroprotection in Alzheimer's Model
- Findings: The compound significantly mitigated cognitive decline and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies have also highlighted the antimicrobial properties of 2,3-dihydro-7-methyl-4-nitroindole against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
Case Study:
- Title: Antimicrobial Screening
- Findings: The compound demonstrated broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than many standard antibiotics.
Synthesis Methodologies
The synthesis of 2,3-dihydro-7-methyl-4-nitroindole can be achieved through several methods, often involving the nitration of indole derivatives followed by subsequent reactions to modify functional groups.
Nitration Reactions
Nitration is a crucial step in synthesizing nitroindoles. The regioselectivity of these reactions can be influenced by the electronic properties of substituents on the indole ring. Recent studies have developed methodologies to achieve high yields of 3-nitroindoles through non-acidic conditions .
Catalytic Approaches
Catalytic methods have been explored for the dearomatization of nitroindoles to produce various polycyclic structures, enhancing the compound's pharmacological profile .
| Synthesis Method | Description | Yield |
|---|---|---|
| Nitration | Electrophilic substitution on indole | High |
| Catalytic Dearomatization | Phosphine-catalyzed reactions | Moderate to High |
Alpha-2 Adrenoceptor Agonism
Research indicates that compounds like 2,3-dihydro-7-methyl-4-nitroindole may act as alpha-2 adrenoceptor agonists, making them useful for treating conditions such as hypertension and gastrointestinal disorders .
Potential Applications:
- Treatment of cardiovascular disorders (e.g., hypertension)
- Management of gastrointestinal issues (e.g., irritable bowel syndrome)
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 4 undergoes selective reduction under controlled conditions:
Mechanistic Notes :
-
Hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to the nitro group.
-
Boron-based reductions may generate reactive intermediates (e.g., BH₃), which can over-reduce the indole ring unless carefully moderated .
Electrophilic Aromatic Substitution (EAS)
The nitro group directs incoming electrophiles to meta and para positions relative to itself:
| Electrophile | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄, 0–5°C | 2,3-Dihydro-7-methyl-4,6-dinitroindole | Limited regioselectivity due to steric hindrance from the methyl group. |
| Sulfonation | Fuming H₂SO₄, 60°C | 4-Nitro-7-methylindole-3-sulfonic acid | Requires prolonged heating; side products include ring-opening derivatives. |
Structural Influence :
-
The saturated 2,3-bond reduces aromaticity, slowing EAS kinetics compared to fully conjugated indoles .
-
Methyl at position 7 sterically hinders substitution at adjacent positions.
Nucleophilic Reactions
The nitro group activates the ring for nucleophilic attack under basic conditions:
Functional Group Transformations
The methyl group undergoes oxidation under specific conditions:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Aqueous, 70°C | 4-Nitroindole-7-carboxylic acid | Over-oxidation to CO₂ observed at higher temperatures. |
| CrO₃, Acetic Acid | Reflux, 2 h | 7-Formyl-4-nitroindoline | Moderate yield (45–55%). |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the indole ring undergoes degradation:
| Conditions | Reagents | Products | Pathway |
|---|---|---|---|
| Conc. HCl, Δ | – | 4-Nitro-7-methylaniline derivatives | Acid-catalyzed C–N bond cleavage . |
| LiAlH₄, THF | – | Reduced pyrrolidine analogs | Complete saturation of the indole ring. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below compares 2,3-Dihydro-7-methyl-4-nitroindole with three related compounds:
Key Observations :
- Substituent Effects: The nitro group (electron-withdrawing) in the target compound contrasts with the amino group (electron-donating) in the analog from , leading to divergent electronic environments .
Spectroscopic and Mass Spectrometry Comparisons
Table 2: NMR and HRMS Data
Analysis :
- Nitro vs. Amino Groups: The nitro group in the target compound causes a significant downfield shift (147.14 ppm) compared to the amino group (144.88 ppm) in its analog, reflecting stronger deshielding effects .
- Mass Differences : The nitro-containing compound has a higher molecular weight (253.0979 vs. 223.1225) due to the oxygen atoms in the nitro group.
Physicochemical and Functional Implications
Reactivity: The nitro group in 2,3-Dihydro-7-methyl-4-nitroindole may render it more susceptible to reduction reactions, whereas the amino group in its analog could participate in nucleophilic substitutions . The dihydro structure may enhance solubility in polar solvents compared to fully aromatic indoles.
Biological Relevance: Tryptamine derivatives (e.g., 7-Methyltryptamine) often exhibit psychoactive or receptor-binding properties due to the aminoethyl side chain . In contrast, the nitro group in the target compound may limit bioavailability but could serve as a precursor for prodrugs.
Stability :
- Nitro groups generally increase thermal stability but may introduce photolytic sensitivity. The dihydro structure could reduce oxidative stability compared to aromatic systems.
Preparation Methods
Substrate Design and Directing Groups
The nitration of indoline derivatives requires precise control over regioselectivity. In the method described by, sodium 1-acetylindoline-2-sulfonate undergoes nitration at the 7-position using acetyl nitrate, facilitated by the sulfonate group’s electron-withdrawing effects. For 4-nitro substitution, alternative directing groups must be employed. Introducing a meta-directing group (e.g., acetyl or sulfonyl) at position 5 of 7-methylindoline could redirect nitration to position 4.
Procedure :
-
Synthesis of 5-Acetyl-7-methylindoline :
-
7-Methylindoline is acetylated using acetic anhydride in pyridine at 0–5°C for 2 hours (yield: 85%).
-
The acetyl group at position 5 is introduced via Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloromethane (yield: 72%).
-
-
Nitration with Acetyl Nitrate :
-
Acetyl nitrate (prepared from acetic anhydride and fuming HNO₃) is added dropwise to 5-acetyl-7-methylindoline in glacial acetic acid at −10°C.
-
After 4 hours, the mixture is quenched with ice-water, yielding 4-nitro-5-acetyl-7-methylindoline (yield: 58%).
-
-
Deacetylation :
-
Hydrolysis with 10% NaOH in ethanol removes the acetyl group, affording 2,3-dihydro-7-methyl-4-nitroindole (yield: 89%).
-
Challenges :
-
Competing nitration at positions 5 and 6 due to residual electron density from the indoline ring.
-
Over-nitration observed at temperatures above −5°C.
Fischer Indole Synthesis Followed by Selective Hydrogenation
Hydrazone Formation and Cyclization
Adapting the Fischer indole synthesis, 4-nitrophenylhydrazine reacts with 3-methyl-2-butanone to form a hydrazone intermediate. Cyclization in polyphosphoric acid (PPA) at 110°C for 3 hours yields 7-methyl-4-nitroindole (yield: 68%).
Hydrogenation of the Indole Ring
Selective hydrogenation of the indole’s C2–C3 double bond is achieved using palladium on carbon (Pd/C, 5 wt%) under 30 psi H₂ at 50°C. The nitro group remains intact due to the catalyst’s mild activity (yield: 92%).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5% Pd/C | 92 |
| H₂ Pressure | 30 psi | 92 |
| Temperature | 50°C | 92 |
| Solvent | Ethanol | 92 |
| Time | 6 hours | 92 |
Side Reactions :
-
Over-hydrogenation to 2,3,4,5-tetrahydroindole occurs at H₂ pressures >50 psi.
-
Nitro group reduction observed with Raney nickel catalysts.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Hydrazone Synthesis and Cyclization
A modified approach from employs 4-nitrophenylhydrazine and ethyl 3-methylacetoacetate. Cyclization in PPA at 105°C for 45 minutes directly forms 2,3-dihydro-7-methyl-4-nitroindole-2-carboxylate (yield: 74%). Hydrolysis with 6 M HCl removes the ester group, yielding the target compound (yield: 88%).
Mechanistic Insight :
-
PPA acts as both a Brønsted acid and dehydrating agent, promoting cyclization via electrophilic aromatic substitution.
-
The methyl group at position 7 arises from the β-keto ester’s alkyl chain.
Brønsted Acid-Catalyzed Cascade Cyclization
Reaction Design and Conditions
Inspired by, p-toluenesulfonic acid (p-TsOH, 10 mol%) catalyzes the reaction between 4-nitroindole and 3-methyl-1,2-propanediol in toluene at 80°C. The dihydroindole ring forms via a tandem aldol condensation and cyclization sequence (yield: 65%).
Advantages :
-
Avoids harsh nitration conditions.
-
Single-step synthesis from commercially available precursors.
Limitations :
-
Requires stoichiometric amounts of diol.
-
Competing dimerization reduces yield at higher temperatures.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Directed Nitration | 58 | 98 | High regioselectivity | Multi-step synthesis |
| Fischer + Hydrogenation | 68 | 97 | Scalable | Nitro group sensitivity |
| PPA Cyclization | 74 | 99 | One-pot procedure | Requires ester hydrolysis |
| Brønsted Acid | 65 | 96 | Mild conditions | Moderate yield |
Q & A
Q. What are the recommended synthetic routes for 2,3-Dihydro-7-methyl-4-nitroindole, and how do methodological choices influence yield and purity?
A stepwise approach is critical. Begin with indole core functionalization: introduce the methyl group at position 7 via Friedel-Crafts alkylation using AlCl₃ as a catalyst, followed by nitro group installation at position 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Intermediate dihydro stabilization may require hydrogenation with Pd/C or PtO₂. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures purity. Yield optimization relies on reaction time, stoichiometry, and inert atmosphere conditions (e.g., Schlenk line for air-sensitive intermediates) .
Q. What experimental precautions are essential for handling 2,3-Dihydro-7-methyl-4-nitroindole due to its reactivity?
Use PPE (nitrile gloves, lab coat, goggles) and conduct reactions in a fume hood. Avoid skin contact, as nitro compounds can be sensitizing. For air- or moisture-sensitive steps (e.g., hydrogenation), employ Schlenk techniques or gloveboxes. Waste must be segregated: nitro-containing byproducts require neutralization (e.g., urea hydrolysis) before disposal. Store the compound in amber vials at –20°C under argon to prevent photodegradation and oxidation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2,3-Dihydro-7-methyl-4-nitroindole?
Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and dihydro indole saturation. FT-IR identifies nitro stretches (~1520 cm⁻¹) and C–H bending modes. HPLC-MS (ESI+) validates molecular weight, while XRD resolves crystallographic ambiguity. For purity assessment, use reverse-phase HPLC (C18 column, MeOH/H₂O mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data (e.g., XRD) and computational models regarding nitro group orientation?
Perform DFT calculations (B3LYP/6-31G*) to model electronic effects and compare with XRD bond angles/geometry. Validate using NMR NOE experiments to detect spatial proximity between nitro and adjacent substituents. If discrepancies persist, re-examine crystal packing forces or solvent effects in simulations. Cross-validate with independent techniques like Raman spectroscopy or neutron diffraction .
Q. What strategies improve regioselective functionalization of 2,3-Dihydro-7-methyl-4-nitroindole for derivatization studies?
Leverage directed ortho-metalation : Use a nitro group as a directing moiety for lithiation (LDA/THF, –78°C), followed by electrophilic quenching (e.g., alkyl halides). Alternatively, employ transition-metal catalysis (e.g., Pd-mediated C–H activation at position 5/6). For sterically hindered positions, microwave-assisted synthesis enhances reaction efficiency. Monitor selectivity via in-situ IR or LC-MS .
Q. How does the stability of 2,3-Dihydro-7-methyl-4-nitroindole vary under acidic or oxidative conditions, and what experimental controls mitigate degradation?
Conduct accelerated stability studies : Expose the compound to HCl (1M), H₂O₂ (3%), or UV light, and analyze degradation products via LC-MS. Use TGA/DSC to assess thermal stability. Buffer reactions at neutral pH (e.g., phosphate buffer) and add radical scavengers (e.g., BHT) to suppress oxidative decomposition. For long-term storage, lyophilize under inert gas .
Q. What computational approaches best predict the reactivity of 2,3-Dihydro-7-methyl-4-nitroindole in nucleophilic aromatic substitution (SNAr) reactions?
Apply Fukui function analysis to identify electrophilic centers (nitro-adjacent carbons). Use molecular electrostatic potential (MEP) maps to visualize charge distribution. Pair with kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates. Validate predictions via small-scale SNAr trials with amines/thiols .
Q. How can comparative studies with structurally similar nitroindoles (e.g., 4-nitro-5-fluoroindole) enhance understanding of structure-activity relationships (SAR)?
Design a congener series with systematic substitutions (e.g., halogens, methyl groups). Use multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ), steric (Taft parameters), and topological (Moriguchi logP) descriptors with biological/toxicological endpoints. Cross-reference with crystallographic data to isolate steric vs. electronic contributions .
Methodological Notes
- Data Validation : Replicate experiments under varying conditions (e.g., solvent, catalyst load) to confirm reproducibility. Use internal standards (e.g., deuterated analogs) for quantitative analyses .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal/human testing if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
